1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 5434-99-1
VCID: VC10349939
InChI: InChI=1S/C15H15NO2S/c17-19(18,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2
SMILES: C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol

1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

CAS No.: 5434-99-1

Cat. No.: VC10349939

Molecular Formula: C15H15NO2S

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline - 5434-99-1

Specification

CAS No. 5434-99-1
Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
IUPAC Name 1-(benzenesulfonyl)-3,4-dihydro-2H-quinoline
Standard InChI InChI=1S/C15H15NO2S/c17-19(18,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2
Standard InChI Key GPSUPBMZQAGMSS-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular structure of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline integrates a tetrahydroquinoline scaffold—a partially hydrogenated quinoline ring—with a phenylsulfonyl group at the N1 position. X-ray crystallography studies reveal a planar phenylsulfonyl moiety oriented perpendicular to the tetrahydroquinoline ring, creating steric and electronic interactions that influence reactivity. The compound’s InChI string (InChI=1/C15H15NO2S/c17-19(18,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2) encodes its connectivity, emphasizing the sulfonamide linkage’s role in stabilizing the molecular conformation .

Table 1: Key Physical Properties

PropertyValueSource
Density1.273 g/cm³
Boiling Point432.6°C at 760 mmHg
Refractive Index1.626
Vapor Pressure (25°C)1.1 × 10⁻⁷ mmHg
Flash Point215.4°C

Electronic and Steric Features

Quantum mechanical calculations indicate that the phenylsulfonyl group withdraws electron density from the tetrahydroquinoline ring via resonance, rendering the N-sulfonyl bond polarized. This electronic configuration enhances the compound’s susceptibility to nucleophilic attack at the sulfur atom while stabilizing the aromatic system against oxidation. The steric bulk of the phenyl group further modulates interactions with biological targets, as evidenced in structure-activity relationship (SAR) studies of its derivatives .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthetic route involves reacting tetrahydroquinoline with benzenesulfonyl chloride under basic conditions:

Tetrahydroquinoline+PhSO2ClEt3N, DCM1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline+HCl\text{Tetrahydroquinoline} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline} + \text{HCl}

Triethylamine acts as a proton scavenger, while dichloromethane (DCM) serves as the reaction solvent. Yields typically exceed 75% after column chromatography purification, with reaction completion confirmed via thin-layer chromatography (TLC) or HPLC .

Industrial Optimization

Scale-up production employs continuous flow reactors to enhance heat transfer and mixing efficiency, reducing side product formation. A representative protocol utilizes:

  • Reactor Type: Microfluidic tubular reactor

  • Temperature: 50–60°C

  • Residence Time: 30 minutes

  • Purification: Centrifugal partition chromatography

This method achieves >90% purity with throughputs exceeding 1 kg/day, meeting Good Manufacturing Practice (GMP) standards for preclinical material.

Biological Activity and Mechanism

Enzyme Inhibition Profile

The sulfonamide functional group enables competitive inhibition of enzymes through active-site binding. Key targets include:

  • RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T): Derivatives like (R)-D4 exhibit IC₅₀ values of 12 nM, suppressing IL-17 production in Th17 cells .

  • Carbonic Anhydrase IX: Moderate inhibition (IC₅₀ = 380 nM) suggests potential anticancer applications.

Pharmacokinetic Attributes

Structural modifications dramatically enhance bioavailability relative to first-generation compounds:

Table 2: Bioavailability Comparison in Rodent Models

CompoundMice (F%)Rats (F%)
GSK29812786.24.1
Derivative D448.132.9

Data sourced from oral gavage studies (10 mg/kg dose) .

Therapeutic Applications and Recent Advances

Autoimmune Disease Management

The lead derivative (R)-D4 demonstrates efficacy in murine models of rheumatoid arthritis (RA) and psoriasis:

  • Psoriasis: 50% reduction in PASI scores at 5 mg/kg/day vs. 20 mg/kg for GSK2981278 .

  • RA: Complete suppression of joint swelling at 10 mg/kg, correlating with decreased TNF-α and IL-6 levels .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator